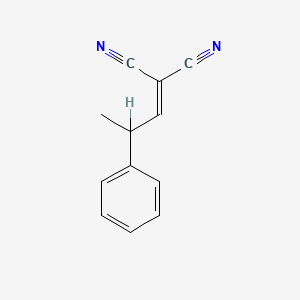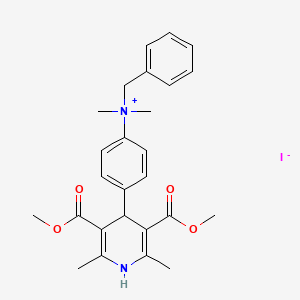
Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)benzyldimethyl-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)benzyldimethyl-, iodide is a complex organic compound that belongs to the class of quaternary ammonium salts This compound is characterized by its unique structure, which includes a 1,4-dihydropyridine ring substituted with methoxycarbonyl and dimethyl groups, linked to a phenyl ring and further connected to a benzyldimethylammonium group The iodide ion serves as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)benzyldimethyl-, iodide typically involves a multi-step process:
Hantzsch Synthesis: The initial step involves the Hantzsch synthesis of the 1,4-dihydropyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, such as ammonium metavanadate, and advanced techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions
Oxidation: The 1,4-dihydropyridine ring can undergo oxidation to form the corresponding pyridine derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Nucleophiles: Ammonia, primary amines.
Solvents: Acetonitrile, acetone, ethanol.
Major Products Formed
Oxidation: Pyridine derivatives.
Substitution: Amino-substituted derivatives.
科学研究应用
Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)benzyldimethyl-, iodide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure is similar to that of calcium channel blockers, making it a potential candidate for the development of new cardiovascular drugs.
Material Science: Its quaternary ammonium structure allows it to be used in the synthesis of ionic liquids and as a phase-transfer catalyst.
Biological Studies: The compound can be used to study the interactions of quaternary ammonium salts with biological membranes and their effects on cellular functions.
作用机制
The mechanism of action of ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)benzyldimethyl-, iodide involves its interaction with cellular components:
Calcium Channels: The compound can bind to voltage-dependent L-type calcium channels, inhibiting the influx of calcium ions into cells.
Membrane Interaction: The quaternary ammonium group interacts with the phospholipid bilayer of cell membranes, potentially altering membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
- Ammonium, (p-(1,4-dihydro-3,5-diethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)trimethyl-, iodide .
- Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide .
Uniqueness
The uniqueness of ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)benzyldimethyl-, iodide lies in its specific substitution pattern on the 1,4-dihydropyridine ring and the presence of the benzyldimethylammonium group. This unique structure imparts distinct physicochemical properties and biological activities compared to other similar compounds.
属性
CAS 编号 |
66941-30-8 |
|---|---|
分子式 |
C26H31IN2O4 |
分子量 |
562.4 g/mol |
IUPAC 名称 |
benzyl-[4-[3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-dimethylazanium;iodide |
InChI |
InChI=1S/C26H30N2O4.HI/c1-17-22(25(29)31-5)24(23(18(2)27-17)26(30)32-6)20-12-14-21(15-13-20)28(3,4)16-19-10-8-7-9-11-19;/h7-15,24H,16H2,1-6H3;1H |
InChI 键 |
WKTZIMKKCFKCRM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](C)(C)CC3=CC=CC=C3)C(=O)OC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


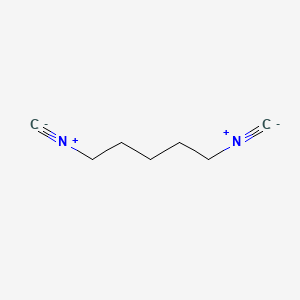
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)

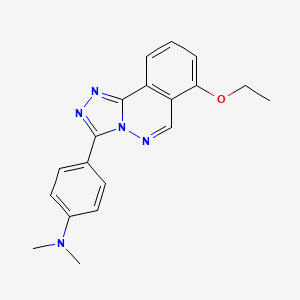
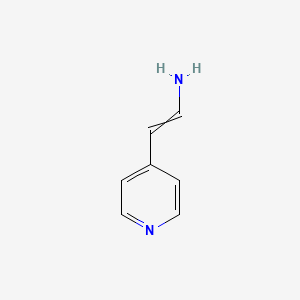
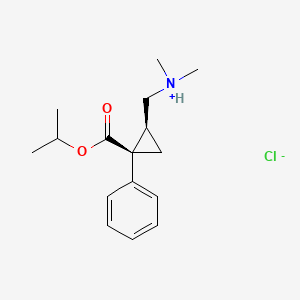
![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
![1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-](/img/structure/B13781857.png)
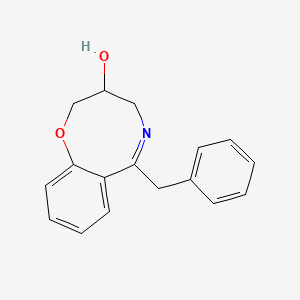
![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)


![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)
